Cas no 2097869-34-4 (3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide)
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide structure](https://www.kuujia.com/scimg/cas/2097869-34-4x500.png)
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide
- 3-(3-chloro-4-fluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]propanamide
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- Inchi: 1S/C19H21ClFNO2S/c20-15-12-13(3-5-16(15)21)4-6-18(23)22-19(17-2-1-11-25-17)14-7-9-24-10-8-14/h1-3,5,11-12,14,19H,4,6-10H2,(H,22,23)
- InChI Key: UUYQDTCFUCDUPQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCC(NC(C1=CC=CS1)C1CCOCC1)=O)F
Computed Properties
- Exact Mass: 381.0965559 g/mol
- Monoisotopic Mass: 381.0965559 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 66.6
- Molecular Weight: 381.9
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-0716-20μmol |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-15mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-2mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-50mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-75mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-5mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-1mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-2μmol |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-3mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-0716-30mg |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide |
2097869-34-4 | 30mg |
$119.0 | 2023-09-08 |
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
Additional information on 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide
Introduction to 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide (CAS No. 2097869-34-4)
3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2097869-34-4, represents a fusion of aromatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of this compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, which introduces both electron-withdrawing and electron-donating effects, thereby influencing its overall reactivity and interaction with biological targets. Additionally, the incorporation of an (oxan-4-yl)(thiophen-2-yl)methyl side chain adds complexity to the molecule, potentially enhancing its binding affinity and selectivity towards specific enzymes or receptors.
In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs) that can simultaneously interact with multiple biological targets. The compound 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide fits well within this paradigm, as its structural design allows for the modulation of various pharmacophoric elements. This characteristic makes it an attractive scaffold for designing novel therapeutic agents with enhanced efficacy and reduced side effects.
The synthesis of this compound involves a series of well-defined chemical transformations that highlight the expertise required in organic chemistry. The introduction of the 3-chloro-4-fluorophenyl group typically requires careful control of reaction conditions to ensure high yield and purity. Similarly, the formation of the (oxan-4-yl)(thiophen-2-yl)methyl side chain necessitates precise functional group transformations, often involving palladium-catalyzed cross-coupling reactions. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the importance of meticulous planning in drug development processes.
The biological activity of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yli)methyl]propanamide has been preliminarily investigated in several in vitro assays. Initial studies have suggested that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of both fluorine and chlorine substituents in the aromatic ring is believed to enhance its binding affinity by modulating electronic properties and hydrophobic interactions.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. The structural motif shared with known bioactive molecules has prompted researchers to explore its efficacy in models of neurodegeneration. Preclinical studies have indicated that derivatives of this compound may possess neuroprotective properties by inhibiting key enzymes implicated in oxidative stress and inflammation. These findings are particularly relevant given the increasing prevalence of age-related neurological diseases worldwide.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated, as they often serve as privileged scaffolds for drug discovery. The incorporation of both oxane and thiophene rings into the molecular framework of 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yli)(thiophen-2-yli)methyl]propanamide not only enhances its structural complexity but also provides unique physicochemical properties that may contribute to improved pharmacokinetic profiles. This dual heterocyclic system has been shown to exhibit enhanced solubility and metabolic stability, which are critical factors for successful drug development.
In conclusion, 3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yli)(thiophen-2-yli)methyl]propanamide (CAS No. 2097869-34-4) represents a significant advancement in pharmaceutical research due to its innovative structure and potential therapeutic applications. Further investigation into its biological activity and pharmacological properties is warranted to fully elucidate its potential as a lead compound for novel therapeutic agents. The continued exploration of such multifaceted molecules will undoubtedly contribute to the growing arsenal of treatments available for various human diseases.
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